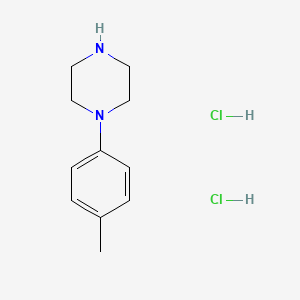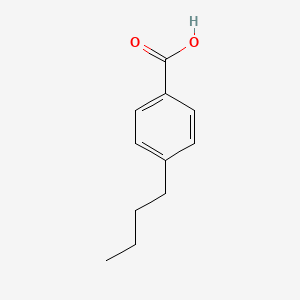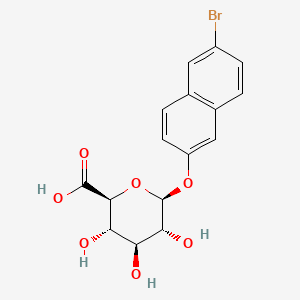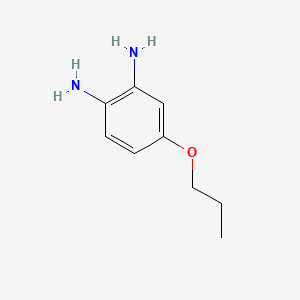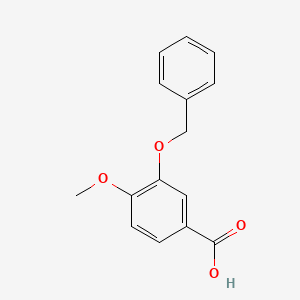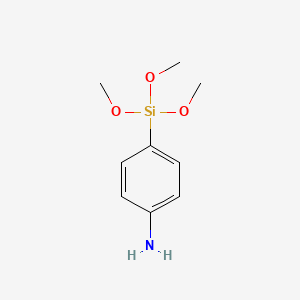
4-(三甲氧基甲硅烷基)苯胺
描述
Synthesis Analysis
The synthesis of 4-(Trimethoxysilyl)aniline-like compounds involves multiple steps, including amination reactions and the use of trimethylsilyl protected intermediates. For instance, the synthesis of related aniline derivatives can be achieved through reactions like SN2-Ar aminations of cyanuric chloride, N-acylations, and Williamson etherifications to produce dendritic structures with varying properties (Morar et al., 2018). Such processes highlight the complexity and the customizable nature of synthesizing organosilane compounds.
Molecular Structure Analysis
The molecular structure of organosilane compounds, including 4-(Trimethoxysilyl)aniline, plays a crucial role in determining their chemical reactivity and physical properties. Techniques like X-ray diffraction and NMR spectroscopy are commonly employed to elucidate these structures. For example, studies have provided insights into the crystalline network cohesion and molecular geometry through CH/pi type hydrogen bonds and other intermolecular interactions, emphasizing the role of molecular structure in the compound's properties (Kodjo Charles Guillaume et al., 2009).
Chemical Reactions and Properties
4-(Trimethoxysilyl)aniline and similar compounds undergo various chemical reactions, including polymerization and coupling reactions, which significantly affect their applicability. The chemical properties such as reactivity towards polymerization, ability to form copolymers with electroactive and biodegradable characteristics, and the formation of high-spin cationic states are influenced by the molecular structure and substituents present in the compound (Guo et al., 2010).
Physical Properties Analysis
The physical properties of 4-(Trimethoxysilyl)aniline derivatives, such as thermal stability, solubility, and phase behavior, are determined by their molecular architecture. These properties are critical for applications in materials science, where thermal stability and solubility in various solvents determine the compound's utility in real-world applications. Studies have shown how the synthesis method and molecular structure influence these properties, offering insights into the design of materials with desired physical characteristics (Ćirić-Marjanović et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(Trimethoxysilyl)aniline, such as its reactivity, electrochemical behavior, and interaction with other molecules, are crucial for its application in various domains. The compound’s ability to participate in electrochemical reactions, form stable polymers, and its reaction kinetics are explored through studies focusing on its synthesis and subsequent chemical behavior. For instance, the electrochemical copolymerization of aniline and derivatives highlights the compound's versatility and potential for creating conductive polymers with high stability and reversibility (Mu, 2004).
科学研究应用
树状三聚氰胺基合成
4-(正辛氧基)苯胺,一种类似于4-(三甲氧基甲硅烷基)苯胺的衍生物,已被用于合成新型G-2三聚氰胺基树状聚合物。这些树状聚合物表现出独特的结构分类和自组装成球形纳米聚集体,展示了在纳米技术和材料科学中的潜在应用(Morar et al., 2018)。
聚(N-苯基-间-苯胺)合成
对全对溴化聚(N-苯基-间-苯胺)合成的研究已经导致了具有独特氧化还原性质的材料的开发。这些材料在被氧化时表现出三重自旋多重性,表明在高级材料科学中具有潜在应用,特别是在导电聚合物领域(Ito et al., 2002)。
化学氧化聚合研究
对苯胺硫酸盐和苯胺的氧化聚合的研究提供了对导电聚合物聚苯胺形成的见解。这项研究对于理解导电材料的合成至关重要,并可能导致电子和材料科学的进步(Ćirić-Marjanović et al., 2008)。
环氧树脂涂料应用
对用于环氧涂料的苯胺三聚体功能化石墨烯片的研究表明,其防腐性能显着提高。这可能对工业应用产生影响,特别是在提高材料的耐久性和使用寿命方面(Ye et al., 2019)。
基于苯胺三聚体的传感器
研究用氧取代苯胺三聚体中的氮的影响,导致了具有独特性能的传感器的开发。这项研究可能有助于传感器技术的发展,特别是在检测特定物质或环境变化方面(Sein et al., 2009)。
倍半硅氧烷前体合成
苯胺低聚物已被用于合成具有电活性特性的新型倍半硅氧烷化合物。这可能有利于创造具有特定电学性质的高级材料,在电子和纳米技术中可能有用(Guo et al., 2007)。
电化学聚合
对苯胺电化学聚合的研究有助于理解导电聚合物(如聚苯胺)的形成。这项研究对于开发用于电池、电容器和其他电子设备的材料至关重要(Deng and Berkel, 1999)。
安全和危害
4-(Trimethoxysilyl)aniline is considered hazardous. It is classified as having acute toxicity, being harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life with long-lasting effects .
作用机制
Target of Action
4-(Trimethoxysilyl)aniline, also known as N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA), is a silane-based propylaniline . It is primarily used as a surface modifying agent that enhances the wettability and dispersion of silica . This compound is also used to functionalize gold nanorods (GNRs) through enzymatic polymerization, which may be used for electrochemical detection of hydrogen peroxide (H2O2) .
Mode of Action
It is known that it modifies the surface characteristics and exhibits hydrophobic properties . It enhances the wettability, dispersion of nanomaterials, and selective absorption .
Biochemical Pathways
It is known that this compound can be used to modify the surface characteristics of various materials, suggesting that it may interact with a variety of biochemical pathways .
Result of Action
The primary result of the action of 4-(Trimethoxysilyl)aniline is the modification of surface characteristics, which enhances the wettability and dispersion of silica . This can lead to improved performance of materials in various applications, such as in the production of conducting polymers (CP) .
Action Environment
The action of 4-(Trimethoxysilyl)aniline can be influenced by environmental factors. For example, it is known that this compound is combustible and can react vigorously with oxidizing materials, acids, and alkalis . It is also known that vapors of this compound are heavier than air and may spread along floors . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.
属性
IUPAC Name |
4-trimethoxysilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNODSORTHKVDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955554 | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33976-43-1 | |
| Record name | (p-Aminophenyl)trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33976-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033976431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trimethoxysilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethoxysilyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



